N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide
Description
N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound features a trifluoroethyl group attached to a piperidine ring, which is further connected to a furan-3-carboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties to the molecule.
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)9-18-4-1-10(2-5-18)7-17-12(19)11-3-6-20-8-11/h3,6,8,10H,1-2,4-5,7,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKRBAHEFAZXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine intermediate. One common route involves the reaction of 4-piperidone with 2,2,2-trifluoroethylamine under reductive amination conditions to yield the trifluoroethyl-substituted piperidine. This intermediate is then reacted with furan-3-carboxylic acid or its derivatives under amide coupling conditions, often using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Piperidin-4-ylmethylamine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurological pathways.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with receptor sites, while the furan-3-carboxamide moiety may participate in hydrogen bonding and other interactions, modulating the activity of the target .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate
- 1-(2,2,2-Trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidyl]piperidin-4-amine hydrochloride
Uniqueness
N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide is unique due to the presence of the furan-3-carboxamide moiety, which imparts distinct chemical and biological properties compared to other trifluoroethyl-substituted piperidine derivatives. This uniqueness makes it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
